5-Octylthiophene-2-carbodithioic acid
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Overview
Description
5-Octylthiophene-2-carbodithioic acid: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of laboratory synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Octylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
Chemistry: In chemistry, 5-Octylthiophene-2-carbodithioic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique electronic properties .
Biology: In biology, thiophene derivatives have been studied for their potential as antimicrobial and anticancer agents. The unique structure of thiophene allows for interactions with biological targets that can inhibit the growth of harmful cells .
Medicine: In medicine, thiophene derivatives are explored for their potential therapeutic applications. For example, some thiophene-based compounds have shown promise as anti-inflammatory and analgesic agents .
Industry: In industry, this compound is used in the production of organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Octylthiophene-2-carbodithioic acid involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form coordination complexes with transition metals, which can influence the compound’s reactivity and biological activity . Additionally, the carbodithioic acid group can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 5-Acetylthiophene-2-carboxylic acid
- 2,5-Diphenyl-1,3-oxazoline
Comparison: 5-Octylthiophene-2-carbodithioic acid is unique due to its octyl side chain and carbodithioic acid functional group. These features confer distinct properties such as increased hydrophobicity and enhanced metal-binding capabilities compared to other thiophene derivatives .
Properties
CAS No. |
921221-50-3 |
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Molecular Formula |
C13H20S3 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
5-octylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C13H20S3/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
InChI Key |
FTASVSHXWZRUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=S)S |
Origin of Product |
United States |
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